molecular formula C11H13BrFNO B1383840 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine CAS No. 1875044-03-3

1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine

Cat. No. B1383840
CAS RN: 1875044-03-3
M. Wt: 274.13 g/mol
InChI Key: LSJZTNVAPXQLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-5-fluorophenyl)methyl-3-methoxyazetidine (or 1-BFMMA) is an organic compound with a unique structure and properties. It has been studied for its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. This compound is of particular interest due to its ability to be used as a building block for a variety of different compounds, as well as its potential for use in pharmaceutical and biochemical research.

Scientific Research Applications

Synthesis and Chemical Development

The compound 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine, due to its structural properties, is potentially useful in the synthesis of various pharmaceuticals and chemicals. For instance, similar compounds, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, have been evaluated for their potential as building blocks in medicinal chemistry. These compounds are often synthesized through complex chemical reactions involving bromofluorination and ring closure techniques, demonstrating their utility in the development of fluorinated heterocyclic amino acids (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).

Antimicrobial and Antifungal Effects

Compounds structurally related to 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine have been studied for their antimicrobial and antifungal effects. Research involving 1,2,4-triazole derivatives, which share some structural similarities, has indicated a wide spectrum of biological activity, including antimicrobial and antifungal properties. These studies underscore the potential of such compounds in medical and veterinary applications, particularly in the treatment of fungal diseases on animal skin (Ohloblina, Bushuieva, & Parchenko, 2022).

Antiviral Activities

Research on compounds like 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers, which have structural elements similar to 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine, has shown potential antiviral activities. These compounds, designed as potential anti-AIDS drugs, have properties that enhance their action, lipophilicity, and delivery to the central nervous system. The structural similarities suggest that 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine could also have potential applications in antiviral research (Kumar, Wang, Wiebe, & Knaus, 1994).

properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-3-methoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-15-11-6-14(7-11)5-8-2-9(12)4-10(13)3-8/h2-4,11H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJZTNVAPXQLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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